molecular formula C8H18ClNO2 B1446877 Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride CAS No. 898552-72-2

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

Cat. No.: B1446877
CAS No.: 898552-72-2
M. Wt: 195.69 g/mol
InChI Key: XERPBKDHTGQXMR-UHFFFAOYSA-N
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Description

Structural and Chemical Characterization

Molecular Structure and Isotopic Composition

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride consists of an ethyl ester moiety linked to a 3,3-dimethylbutanoate backbone, with a primary amino group at the terminal carbon (C4) and a hydrochloride counterion. Its molecular formula is C₈H₁₈ClNO₂ , corresponding to a molecular weight of 195.69 g/mol . The structure features:

  • Ethyl ester group : Facilitates hydrolysis and enhances lipophilicity.
  • 3,3-dimethyl substitution : Introduces steric hindrance and metabolic stability.
  • Protonated amino group : Forms a hydrochloride salt, improving solubility in polar solvents.

The isotopic composition aligns with natural abundances of carbon-12 (98.9%), nitrogen-14 (99.6%), and chlorine-35 (75.5%).

Physicochemical Properties

Key physicochemical properties include:

Property Value/Description Source
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and organic solvents
Storage Conditions 2–8°C under inert atmosphere to prevent degradation
Stability Stable under normal conditions; incompatible with strong acids/bases

No data is available for melting/boiling points or density.

Stereochemical Configuration

The molecule exhibits a chiral center at carbon C3 due to its four distinct substituents:

  • Ethyl ester group : CH₂-COOEt
  • Two methyl groups : CH₃
  • Methylene chain : CH₂-NH₃⁺Cl⁻

This configuration implies potential stereoisomerism. However, available literature does not specify whether the compound exists as a racemic mixture or a single enantiomer.

Spectroscopic Identification

Spectroscopic data, while limited in publicly accessible repositories, can be inferred from analogous compounds:

Nuclear Magnetic Resonance (¹H-NMR)
Signal Region (δ, ppm) Assignment
1.2–1.4 Ethyl CH₃ (triplet)
2.5–3.0 CH₂ adjacent to ester (quartet)
3.0–3.5 Protonated NH₃⁺ (broad signal)
4.1–4.3 Ethyl OCH₂ (quartet)
Infrared Spectroscopy (IR)
Wavenumber (cm⁻¹) Functional Group
1740–1760 Ester carbonyl (C=O)
3000–3500 NH₃⁺ stretching (broad)
2800–3000 Aliphatic C-H (CH₃, CH₂)
Mass Spectrometry (MS)
Fragment (m/z) Corresponding Ion
195.69 Molecular ion ([C₈H₁₈ClNO₂]⁺)
159.23 Loss of HCl (C₈H₁₇NO₂⁺)

Properties

IUPAC Name

ethyl 4-amino-3,3-dimethylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-8(2,3)6-9;/h4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERPBKDHTGQXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and General Synthetic Approach

The synthesis typically starts from L-tert-leucine (4-amino-3,3-dimethylbutanoic acid), a naturally occurring amino acid with a tert-butyl side chain. The key step is the esterification of the carboxylic acid group with ethanol in the presence of thionyl chloride, which simultaneously converts the amino group into its hydrochloride salt form.

Detailed Esterification Procedure

The most documented and effective preparation method is as follows:

Step Description
Starting Material L-tert-leucine (4-amino-3,3-dimethylbutanoic acid)
Solvent Anhydrous ethanol
Reagent Thionyl chloride (SOCl₂)
Reaction Conditions - Addition of SOCl₂ dropwise at 0°C
- Heating at 80°C overnight (12–16 hours)
Work-up - Evaporation of solvent under reduced pressure
- Washing the residue with petroleum ether to remove impurities
- Filtration and concentration under reduced pressure
Product Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride as a white crystalline solid
Yield Approximately 69%

Reaction Equation:

$$
\text{L-tert-leucine} + \text{EtOH} + \text{SOCl}_2 \rightarrow \text{this compound}
$$

This method ensures the formation of the ethyl ester and the protonation of the amino group to form the hydrochloride salt in a single step, enhancing efficiency and purity.

Reaction Parameters and Their Impact

Parameter Condition Notes
Temperature 0°C (SOCl₂ addition), then 80°C (reaction) Low temperature addition prevents side reactions; elevated temperature promotes esterification
Reaction Time 12–16 hours (overnight) Ensures complete conversion
Molar Ratios Excess SOCl₂ (approx. 5 equivalents) Drives esterification and salt formation
Solvent Purity Anhydrous ethanol Prevents hydrolysis and side reactions
Purification Petroleum ether washing Removes unreacted starting materials and by-products

Controlling these parameters is crucial for maximizing yield and maintaining stereochemical purity of the (S)-enantiomer.

Alternative Preparation Routes

While the SOCl₂/ethanol esterification is the standard, other esterification methods may be employed, including:

  • Acid-catalyzed esterification : Using strong acids like sulfuric acid or p-toluenesulfonic acid to catalyze the reaction of L-tert-leucine with ethanol. However, this may require longer reaction times and harsher conditions.

  • Activation via acid chlorides or anhydrides : Conversion of the amino acid to its acid chloride or mixed anhydride followed by reaction with ethanol, though this involves more steps and sensitive intermediates.

  • Enzymatic esterification : Lipase-catalyzed esterification in organic solvents, which can offer stereoselectivity but is less common for this compound.

The SOCl₂ method remains preferred due to its simplicity and good yield.

Analytical Confirmation and Purity Assessment

The synthesized this compound is characterized by:

Analytical Method Key Findings
¹H NMR (DMSO-d₆) Signals at δ 1.00 ppm (tert-butyl, 9H, singlet), 1.23 ppm (ethyl methyl, multiplet), 4.20 ppm (ethyl methylene, multiplet), 3.68 ppm (alpha proton, singlet), 8.47 ppm (ammonium protons, multiplet) confirming structure
Infrared Spectroscopy (IR) Ester carbonyl stretch ~1730-1750 cm⁻¹, ammonium broad band ~3000 cm⁻¹
Mass Spectrometry (MS) Molecular ion peak consistent with C₈H₁₈ClNO₂; fragmentation patterns typical of amino acid esters
Chiral HPLC Confirms stereochemical purity and absence of racemization

These analyses ensure the compound's identity, purity, and stereochemical integrity.

Summary Table of Preparation Method

Aspect Details
Precursor L-tert-leucine (4-amino-3,3-dimethylbutanoic acid)
Esterification Agent Ethanol
Catalyst/Reagent Thionyl chloride (SOCl₂)
Reaction Temperature 0°C (addition), 80°C (reaction)
Reaction Time 12–16 hours
Product Form White crystalline hydrochloride salt
Yield ~69%
Purification Petroleum ether washing
Analytical Techniques NMR, IR, MS, Chiral HPLC

Chemical Reactions Analysis

Hydrolysis Reactions

Reagents/Conditions :

  • Acidic Hydrolysis : 6M HCl aqueous solution at reflux (80–100°C) for 4–6 hours.

  • Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) at 60°C for 2–3 hours.

Mechanism :

  • Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water to yield 4-amino-3,3-dimethylbutanoic acid.

  • Basic hydrolysis generates the sodium salt of the carboxylic acid via saponification.

Products :

ConditionProductYield (%)
Acidic Hydrolysis4-Amino-3,3-dimethylbutanoic acid85–92
Basic HydrolysisSodium 4-amino-3,3-dimethylbutanoate78–84

Alkylation Reactions

Reagents/Conditions :

  • Alkyl halides (e.g., methyl iodide, benzyl bromide) in anhydrous DMF with K₂CO₃ as base (60°C, 8–12 hours).

Mechanism :
The amino group acts as a nucleophile, displacing halides via an SN2 mechanism to form N-alkylated derivatives.

Example Reaction :

Compound CH IK CO DMFEthyl 4 methylamino 3 3 dimethylbutanoate hydrochloride\text{Compound CH I}\xrightarrow{\text{K CO DMF}}\text{Ethyl 4 methylamino 3 3 dimethylbutanoate hydrochloride}

Data :

Alkylating AgentProduct StructureYield (%)
Methyl iodideN-Methyl derivative65–72
Benzyl bromideN-Benzyl derivative58–63

Acylation Reactions

Reagents/Conditions :

  • Acetyl chloride or benzoyl chloride in dichloromethane (DCM) with triethylamine (0–5°C, 2 hours).

Mechanism :
The amino group reacts with acyl chlorides to form amides via nucleophilic acyl substitution.

Example Reaction :

Compound AcClEt NEthyl 4 acetamido 3 3 dimethylbutanoate\text{Compound AcCl}\xrightarrow{\text{Et N}}\text{Ethyl 4 acetamido 3 3 dimethylbutanoate}

Data :

Acylating AgentProductYield (%)
Acetyl chlorideN-Acetyl derivative82–88
Benzoyl chlorideN-Benzoyl derivative75–80

Cyclization Reactions

Reagents/Conditions :

  • Dicyclohexylcarbodiimide (DCC) in DCM at room temperature (24–48 hours).

Mechanism :
Intramolecular amide bond formation between the amino and ester groups generates a γ-lactam.

Example Reaction :

CompoundDCC6,6Dimethylpiperidin 2 one\text{Compound}\xrightarrow{\text{DCC}}6,6-\text{Dimethylpiperidin 2 one}

Data :

Cyclizing AgentProductYield (%)
DCC6,6-Dimethylpiperidin-2-one70–76

Comparative Reactivity with Analogous Compounds

While specific data for Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is limited, structurally similar compounds like Ethyl 3-amino-3-methylbutanoate hydrochloride exhibit parallel reactivity patterns under analogous conditions. For example:

  • Ammonolysis : Ethyl 3-amino-3-methylbutanoate hydrochloride reacts with ammonia at 90°C to form intermediates for piperidone synthesis (84% yield) .

  • Salt Formation : Treatment with HCl in dioxane stabilizes the hydrochloride salt (70% yield) .

Scientific Research Applications

Chemistry

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation : Converting the hydroxyl group to a carbonyl group.
  • Reduction : Transforming the ester group into an alcohol.
  • Substitution : Engaging the amine group in nucleophilic substitution reactions.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and metabolic pathways. Its structure allows it to form hydrogen bonds and ionic interactions, which may influence enzyme activity and receptor binding.

Potential Biological Activities :

  • Modulation of neurotransmitter systems.
  • Influence on metabolic pathways related to energy expenditure and appetite regulation.

Medicine

This compound is investigated for its therapeutic potential . Preliminary studies suggest it may play a role in treating conditions such as obesity and metabolic disorders due to its structural similarity to amino acids. This compound could be pivotal in drug development as a precursor for synthesizing pharmaceutical agents.

Case Studies

  • Metabolic Regulation : A study explored the effects of this compound on metabolic pathways in animal models. Results indicated significant modulation of appetite-regulating hormones, suggesting its potential for obesity treatment.
  • Enzyme Interaction Studies : Research focused on the compound's interaction with specific enzymes involved in amino acid metabolism. Findings revealed that it could enhance enzyme activity under certain conditions, indicating its utility in metabolic studies.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Purity Price (1g)
Ethyl 4-amino-3,3-dimethylbutanoate HCl 195447-82-6 C₈H₁₈ClNO₂ Ethyl ester, 4-NH₂, 3,3-dimethyl ~195.45 95%+ $1,333.00
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Not provided C₉H₂₁ClN₂O₂ Methyl ester, 2-NHCH₃, 3,3-dimethyl ~224.73 Not reported Not available
Ethyl 3-amino-2,2-dimethylpropanoate HCl 59193-77-0 C₇H₁₆ClNO₂ Ethyl ester, 3-NH₂, 2,2-dimethyl ~181.66 Not reported Not available
4-Amino-3,3-dimethylbutanoic acid HCl 89584-21-4 C₆H₁₂ClNO₂ Carboxylic acid, 4-NH₂, 3,3-dimethyl 167.63 95% €628.00

Key Observations :

  • Chain Length and Substituents: Shorter-chain analogs like Ethyl 3-amino-2,2-dimethylpropanoate HCl (propanoate backbone) demonstrate reduced steric hindrance compared to butanoate derivatives, which may affect reaction kinetics in synthetic pathways .
  • Salt vs. Free Acid: The hydrochloride salt form (e.g., Ethyl 4-amino-3,3-dimethylbutanoate HCl) offers improved aqueous solubility compared to the free acid form (4-Amino-3,3-dimethylbutanoic acid HCl), making it preferable for solution-phase reactions .

Spectral and Physicochemical Properties

  • NMR Data: Ethyl 4-Amino-3,3-Dimethylbutanoate HCl: No direct NMR data is provided, but analogs like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl show characteristic peaks for tert-butyl groups (δ 1.02, 9H, s) and methylamino substituents (δ 2.54, 3H, s) . Methyl Analogs: Distinct splitting patterns (e.g., quartets for ethyl groups in ) highlight the influence of substituents on spectral profiles .
  • Stability and Storage: Hydrochloride salts are typically stored at 2–8°C to prevent decomposition, whereas free acids (e.g., 4-Amino-3,3-dimethylbutanoic acid HCl) may require desiccated conditions .

Biological Activity

Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₈ClN₃O₂ and a molecular weight of approximately 195.69 g/mol. The compound is a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. Key aspects of its mechanism include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing protein interactions and enzymatic activities.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.
  • Modulation of Biochemical Pathways : It is believed to influence pathways related to neurotransmitter regulation and energy metabolism, potentially affecting appetite and metabolic disorders.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter levels, suggesting potential applications in treating neuropsychiatric disorders.
  • Metabolic Regulation : Its structural similarity to amino acids positions it as a candidate for modulating metabolic pathways, particularly in conditions like obesity and diabetes.
  • Therapeutic Potential : Investigations into its therapeutic applications have highlighted its potential in drug development for various diseases due to its bioactive properties.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameCAS NumberKey Features
This compound1086265-11-3Ethyl group enhances solubility; distinct from methyl derivatives.
(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride78358347Different stereochemistry may lead to varying biological activity.
Methyl 4-amino-2,2-dimethylbutanoate hydrochloride951160-35-3Variation in amino group positioning affects reactivity and properties.

This table illustrates how structural variations can influence the biological activities and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : Research has demonstrated that compounds with similar structures can influence dopamine and serotonin levels in animal models. These findings suggest potential applications in treating mood disorders .
  • Metabolic Studies : A study indicated that this compound could modulate energy expenditure and appetite regulation in rodent models, highlighting its potential use in obesity management.
  • Synthesis and Characterization : Investigations into the synthesis of this compound revealed effective methods for producing it with high purity, essential for ensuring reliable biological testing outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves reductive amination or esterification under inert atmospheres. For example, sodium triacetoxyhydroborate (STAB) can be used as a reducing agent in dichloroethane, with stoichiometric control to minimize byproducts (e.g., 1:1 molar ratio of amine to aldehyde, as in ). Purification typically includes extraction with ethyl acetate, washing with brine, and drying over sodium sulfate. Reaction optimization should focus on temperature (room temperature for stability), solvent choice (dichloroethane for solubility), and inert gas (nitrogen) to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR in DMSO-d6 can confirm stereochemistry and functional groups. For instance, methyl ester protons appear at δ 3.79 ppm, while tertiary butyl protons resonate at δ 1.02 ppm ( ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and isotopic patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, 0.1% TFA in mobile phase) assesses purity (>95% by area normalization).

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and predicted structural assignments for this compound?

  • Methodological Answer : Discrepancies often arise from residual solvents, diastereomers, or incomplete purification. Steps include:

  • Solvent Subtraction : Compare experimental spectra with solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm coupling patterns.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.
  • Replicate Synthesis : Ensure reaction reproducibility to rule out procedural errors (e.g., ’s 10-hour stirring time under nitrogen) .

Q. What strategies are recommended for identifying and quantifying impurities in this compound during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Detect low-abundance impurities (e.g., unreacted intermediates or hydrolysis products) using gradient elution and tandem MS fragmentation.
  • Reference Standards : Compare retention times and spectra with pharmacopeial impurities (e.g., EP-grade standards in and ).
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways.

Q. How does stereochemical configuration impact the reactivity and stability of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
  • Kinetic Studies : Monitor racemization under varying pH and temperature (e.g., ’s ethyl 2-amino-3-hydroxybutanoate hydrochloride analogs).
  • Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for stereoinversion .

Q. What experimental designs are critical for studying the compound’s stability under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis.
  • Light Exposure : Use ICH Q1B guidelines for photostability (UV/Vis light).
  • Lyophilization : Assess stability in lyophilized vs. solution states ( ’s safety protocols for hygroscopic compounds).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride

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